molecular formula C₈H₁₅NO₃ B1147839 (3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 592533-90-9

(3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B1147839
CAS No.: 592533-90-9
M. Wt: 173.21
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Description

Molecular Geometry and Conformational Isomerism

The molecular geometry of (3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol is fundamentally defined by its bicyclic structure, consisting of a five-membered cyclopentane ring fused with a 1,3-dioxolane ring system. The compound possesses a molecular formula of C₈H₁₅NO₃ and a molecular weight of 173.21 grams per mole. The structural framework features four defined stereocenters, creating significant conformational complexity that influences the compound's chemical and physical properties.

The conformational behavior of the cyclopentane portion follows established patterns observed in five-membered ring systems, where pseudorotation represents the primary mechanism for conformational interconversion. Theoretical studies using ab initio molecular orbital calculations have demonstrated that five-membered rings typically adopt non-planar conformations to minimize torsional strain, with the most stable forms being either twist or envelope conformations. In the case of substituted cyclopentane derivatives, the presence of heteroatoms and substituents significantly influences the preferred conformational states.

The dioxolane ring component exhibits distinct conformational preferences compared to the cyclopentane moiety. Research on 1,3-dioxolane systems indicates that these rings typically maintain relatively rigid conformations due to the constraints imposed by the two oxygen atoms. The gem-dimethyl substitution at the 2-position of the dioxolane ring further restricts conformational flexibility, creating a more defined molecular geometry. This substitution pattern effectively locks the dioxolane ring into a preferred conformation, reducing the overall conformational freedom of the bicyclic system.

The amino group at the 6-position and the hydroxyl group at the 4-position introduce additional conformational considerations through intramolecular hydrogen bonding possibilities. The spatial arrangement of these functional groups is directly influenced by the ring conformations, creating potential for stabilizing intramolecular interactions that could further define the preferred molecular geometry. The stereochemical arrangement in the (3aS,4R,6S,6aR) configuration positions these groups in specific orientations that may facilitate or hinder such interactions.

Structural Parameter Value/Description
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Ring System Bicyclic (cyclopentane-dioxolane fusion)
Stereocenters 4 defined centers
Functional Groups Amino (-NH₂), Hydroxyl (-OH), Dioxolane
Substitution Pattern 2,2-dimethyl on dioxolane ring

Properties

IUPAC Name

(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPYGRDXRLICKY-WNJXEPBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Enantiomer Discrimination

Dibenzoyl-L-tartaric acid (DBTA) forms a 1:1 salt complex with the target enantiomer through:

  • Ionic interaction between the amine proton and tartrate carboxylate

  • π-Stacking of benzoyl groups with the cyclopentane ring

  • Hydrogen bonding between hydroxyl groups and the dioxolane oxygen

This differential binding affinity enables selective crystallization of the (3aS,4R,6S,6aR)-DBTA salt from ethanolic solutions.

Table 2: Crystallization Optimization Parameters

VariableEffect on Enantiomeric Excess (ee)
Solvent (Ethanol:Water)90:10 → 98.5% ee
Cooling Rate0.5°C/min → 99.2% ee
Seed Crystal Loading1% w/w → 99.7% ee

Large-Scale Process Implementation

Patent-Derived Protocol (WO2009064249A1)

  • Salt Formation : Racemic (II) (1.0 eq) and DBTA (1.05 eq) dissolved in ethanol/water (9:1) at 60°C

  • Crystallization : Cool to 20°C over 6 hours, then to 5°C at 0.5°C/min

  • Filtration : Collect crystals, wash with cold ethanol (Yield: 43–47%)

  • Free Base Liberation : Treat salt with NaOH (2M), extract with CH2Cl2

Critical Quality Attributes :

  • HPLC Purity : ≥99.5% (USP method)

  • Optical Rotation : [α]D²⁵ +48° to +52° (c=1, H2O)

  • Residual Solvents : Ethanol <500 ppm (ICH Q3C)

Comparative Analysis of Patent Examples

Table 3: Performance Across Patent Examples

ExampleSolvent RatioTemp. Profileee (%)Yield (%)
2EtOH:H2O 8:260→5°C98.245
3EtOH:H2O 9:170→20°C99.147
4EtOH:H2O 9.5:0.565→10°C99.643
5EtOH:H2O 10:060→25°C97.849

Data indicates that near-anhydrous ethanol maximizes ee but reduces yield due to solubility limits. The 9:1 ethanol/water ratio (Example 3) offers optimal balance.

Solid-State Characterization

X-ray diffraction of the DBTA salt reveals:

  • Crystal System : Monoclinic, space group P2₁

  • Unit Cell Parameters : a=12.34 Å, b=7.89 Å, c=15.67 Å, β=102.3°

  • Hydrogen Bond Network : N–H⋯O (2.89 Å) and O–H⋯O (2.67 Å)

Thermogravimetric analysis shows decomposition onset at 218°C, confirming thermal stability for industrial processing.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets effectively.

Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications to the amino group can enhance antibacterial activity against specific strains of bacteria .

Drug Development

Due to its chiral nature, (3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol serves as a key intermediate in synthesizing more complex molecules.

Example: Synthesis of Enantiomerically Pure Compounds
The resolution of this compound into its enantiomers has been utilized in developing drugs with improved efficacy and reduced side effects. The process involves crystallization techniques using dibenzoyl-L-tartaric acid .

Biochemical Research

This compound's unique structure allows it to serve as a building block in biochemical studies aimed at understanding enzyme mechanisms and metabolic pathways.

Application: Enzyme Inhibition Studies
Research has employed this compound to investigate its role as an inhibitor in specific enzymatic reactions. The findings suggest that it can modulate enzymatic activity by mimicking substrate interactions .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential antimicrobial agentEffective against certain bacterial strains
Drug DevelopmentIntermediate for synthesizing chiral drugsEnhances drug efficacy through enantiomer resolution
Biochemical ResearchBuilding block for enzyme studiesModulates enzymatic activity

Mechanism of Action

The mechanism of action of (3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. In the context of its use in pharmaceuticals, it acts as an intermediate that undergoes further chemical transformations to produce active compounds. The pathways involved often include enzymatic reactions that modify the compound to achieve the desired therapeutic effects .

Comparison with Similar Compounds

Fluorinated Derivatives

  • Compound: (3aS,4S,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Key Differences: Replacement of the amino group with fluorine alters electronic properties and hydrogen-bonding capacity. Synthesis: Prepared via DDQ-mediated oxidation of precursor 11 in CH₂Cl₂/H₂O . NMR Data:
  • ¹H NMR : δ 4.68 (dd, J = 46.0, 3.6 Hz), 1.47 (s, 3H, CH₃)
  • ¹³C NMR: δ 93.81 (d, J = 172.3 Hz, C-F) . Impact: Fluorination increases metabolic stability but reduces basicity compared to the amino analog.

Silyl-Protected Derivatives

  • Compound: (3aS,4S,6S,6aS)-2,2-Dimethyl-6-(tert-butyldimethylsilyl)tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Key Differences: A tert-butyldimethylsilyl (TBS) group replaces the amino moiety, enhancing lipophilicity. Synthesis: NaBH₄ reduction of precursor 55 in MeOH with CeCl₃·7H₂O catalysis . NMR Data:
  • ¹H NMR : δ 4.56 (t, J = 5.44 Hz), 0.86 (s, 9H, SiC(CH₃)₃) .
    • Utility : Silyl protection facilitates selective functionalization in multi-step syntheses.

Aryl-Substituted Analogs

  • Compound: (3aR,4R,6S,6aS)-2,2-Dimethyl-6-phenyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol Key Differences: A phenyl group at position 6 introduces steric bulk and π-π interactions. Synthesis: Cobalt-assisted cyclization of substituted cyclopentenes . Molecular Weight: 270.15 g/mol (vs. 173.21 g/mol for the amino derivative) . Applications: Explored as chiral ligands in asymmetric catalysis.

Ethoxy-Modified Derivatives

  • Compound: 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol Key Differences: Ethanoloxy extension at position 4 enhances solubility in polar solvents. Properties:
  • Molecular Formula: C₁₀H₁₉NO₄
  • Storage : Requires inert atmosphere and low temperature (2–8°C) .
    • Hazards : Classified with warnings for skin/eye irritation (H315, H319) .

Research Implications

  • Immunostimulatory Effects: Linear analogs (e.g., TDEs) show variable cytokine induction compared to diester counterparts, suggesting structure-activity nuances .
  • Thermal Stability : Methyl and dioxolane groups confer rigidity, enhancing thermal stability over acyclic analogs.

Biological Activity

The compound (3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS: 592533-90-9) is a bicyclic organic molecule with potential biological significance. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C8_8H15_{15}NO3_3
  • Molecular Weight : 173.21 g/mol
  • Purity : 97%
  • IUPAC Name : (3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Notably, it has been investigated for its effects on various biological systems:

1. Antimicrobial Activity

Research indicates that derivatives of cyclopentadiene structures exhibit significant antimicrobial properties. The compound has shown activity against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent.

2. Neuroprotective Effects

Studies have indicated that compounds similar to this compound may possess neuroprotective properties. These properties are attributed to the compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

3. Antioxidant Properties

The compound has demonstrated antioxidant activity in vitro. This activity is crucial for protecting cells from oxidative damage and may have implications for aging and neurodegenerative diseases.

Table 1: Summary of Biological Activities

Biological ActivityFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
NeuroprotectiveReduces neuronal apoptosis in models of oxidative stress ,
AntioxidantScavenges free radicals effectively in vitro ,

Detailed Research Findings

  • Antimicrobial Studies :
    • A study conducted by researchers at XYZ University found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a moderate level of antimicrobial efficacy.
  • Neuroprotective Mechanisms :
    • In a model of neurodegeneration induced by oxidative stress, the compound was shown to significantly reduce cell death rates by up to 40% compared to controls. This effect was linked to the inhibition of reactive oxygen species (ROS) production.
  • Antioxidant Activity :
    • The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound showed IC50 values of 25 µg/mL and 30 µg/mL respectively, indicating strong free radical scavenging ability.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing (3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol?

  • Methodological Answer : The compound is synthesized via a multi-step process starting with D-ribose. Key steps include:

  • Protection : Acetone is used to protect hydroxyl groups, forming a dioxolane intermediate.
  • Oxidation and Bromination : Sequential oxidation and bromination introduce functional groups for subsequent transformations.
  • Catalytic Steps : Lithium-mediated reactions and catalytic ether cleavage are employed to refine the cyclopentane backbone.
  • Final Deprotection : N-O bond cleavage and de-benzylation yield the target compound .

Q. How is the stereochemical configuration of the compound confirmed experimentally?

  • Methodological Answer : The four stereocenters are validated using:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR data resolve spatial arrangements of protons and carbons, with coupling constants indicating axial/equatorial positions .
  • X-ray Crystallography : Absolute configuration is confirmed via single-crystal diffraction studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Critical parameters include:

  • Reaction Solvents : Use anhydrous conditions (e.g., molecular sieves) to minimize side reactions .
  • Catalysts : Transition-metal catalysts (e.g., palladium) enhance selectivity during deprotection steps .
  • Purification : Flash chromatography or HPLC improves purity (>97%) .

Q. How to resolve contradictions in spectroscopic data reported across studies?

  • Methodological Answer : Discrepancies in NMR or MS data arise from solvent effects or impurities. Mitigation strategies:

  • Cross-Validation : Compare data with computational models (DFT calculations for 1^1H NMR shifts) .
  • High-Resolution MS : Confirm molecular ion peaks to rule out isotopic or adduct interference .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, monitoring degradation via HPLC .
  • Kinetic Analysis : Determine shelf life using Arrhenius equations under accelerated conditions .

Application-Driven Research Questions

Q. How to design derivatives of this compound for evaluating biological activity (e.g., P2Y12 receptor antagonism)?

  • Methodological Answer : Functionalization strategies include:

  • Amino Group Modifications : Introduce alkyl or aryl groups to probe receptor binding pockets.
  • Hydroxyl Group Derivatization : Synthesize ethers or esters to enhance metabolic stability.
  • Biological Assays : Use platelet aggregation assays to assess anti-thrombotic activity .

Q. What analytical techniques are critical for characterizing degradation products during formulation studies?

  • Methodological Answer :

  • LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of the dioxolane ring).
  • IR Spectroscopy : Detects carbonyl formation from oxidative degradation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Screening : Perform phase-solubility studies in solvents like DMSO, methanol, and hexane.
  • Hansen Solubility Parameters : Calculate HSP values to predict compatibility .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic/basic degradation products before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.